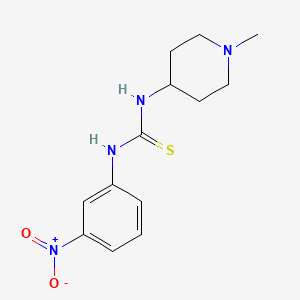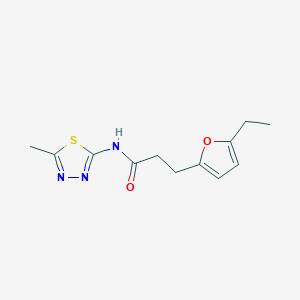
N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea, also known as MPTU, is a chemical compound that has been widely used in scientific research for its unique properties. MPTU is a thiourea derivative that has been synthesized and studied for its potential applications in various fields, including pharmacology, biochemistry, and physiology.
作用机制
The mechanism of action of N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea is not fully understood. However, it is believed that N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea acts by inhibiting the activity of various enzymes and proteins, including cytochrome P450 and nitric oxide synthase. N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea has also been shown to modulate the activity of various ion channels, including potassium channels and calcium channels.
Biochemical and Physiological Effects:
N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea has been shown to have various biochemical and physiological effects. In pharmacology, N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea has been shown to have anti-cancer and anti-diabetic properties. In biochemistry, N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea has been shown to inhibit the activity of various enzymes and proteins, including cytochrome P450 and nitric oxide synthase. In physiology, N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels.
实验室实验的优点和局限性
One of the advantages of using N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea in lab experiments is its unique properties, which make it a useful tool for studying various biochemical and physiological processes. However, one of the limitations of using N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are many potential future directions for the study of N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea. One potential direction is the development of N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea as a drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another potential direction is the study of the mechanism of action of N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea, which could lead to the development of new drugs and therapies. Finally, the study of the biochemical and physiological effects of N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea could lead to a better understanding of various physiological processes and the development of new treatments for various diseases.
合成方法
The synthesis of N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea involves the reaction of 3-nitrobenzoyl chloride with methylpiperidine in the presence of thiourea. The reaction yields N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea as a white crystalline solid that is soluble in organic solvents. The chemical structure of N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea has been confirmed by various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance spectroscopy.
科学研究应用
N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea has been widely used in scientific research for its potential applications in various fields. In pharmacology, N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In biochemistry, N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea has been used as a tool to study the mechanism of action of various enzymes and proteins. In physiology, N-(1-methyl-4-piperidinyl)-N'-(3-nitrophenyl)thiourea has been studied for its potential applications in the regulation of various physiological processes, including blood pressure and heart rate.
属性
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-(3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-16-7-5-10(6-8-16)14-13(20)15-11-3-2-4-12(9-11)17(18)19/h2-4,9-10H,5-8H2,1H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGLFJMOUQLIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797576 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1-Methylpiperidin-4-yl)-3-(3-nitrophenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5710603.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine](/img/structure/B5710623.png)
![3-(4-bromo-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5710632.png)
![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)
![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-biphenylyl)ethylidene]hydrazone](/img/structure/B5710647.png)
![4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate](/img/structure/B5710650.png)